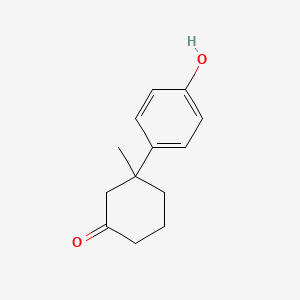
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4-hydroxychalcone.
Cyclization: The 4-hydroxychalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the cyclohexanone ring.
Methylation: The final step involves the methylation of the cyclohexanone ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(4-Ketophenyl)-3-methylcyclohexan-1-one.
Reduction: 3-(4-Hydroxyphenyl)-3-methylcyclohexanol.
Substitution: 3-(4-Halophenyl)-3-methylcyclohexan-1-one.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclohexanone ring.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group attached to an acetic acid moiety.
3-(4-Hydroxyphenyl)propionitrile: Similar structure with a nitrile group instead of a cyclohexanone ring.
Uniqueness
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(8-2-3-12(15)9-13)10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
Clave InChI |
IBGWRDAVKVEJHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


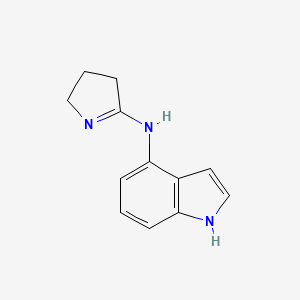
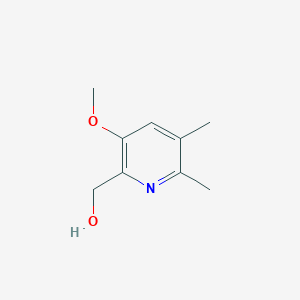
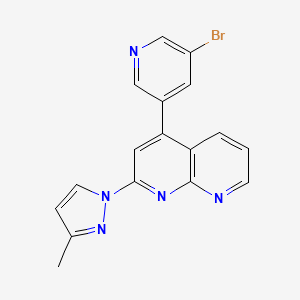
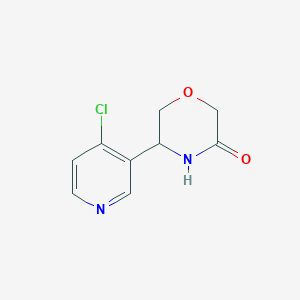
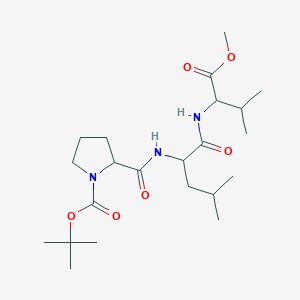
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
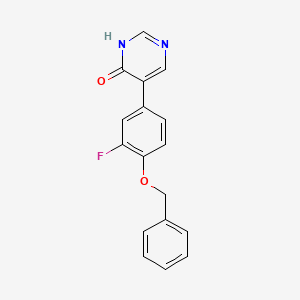
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
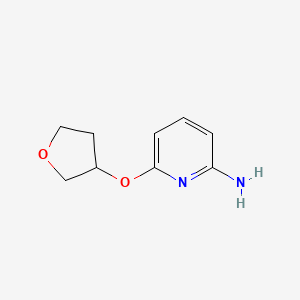
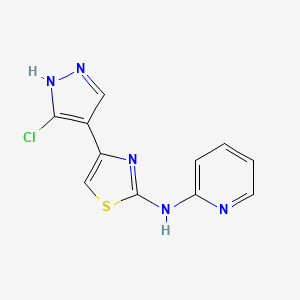

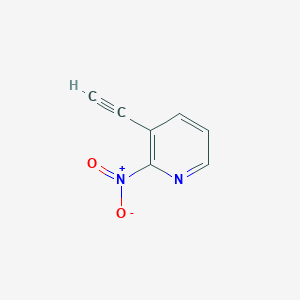
![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
